Lipophilicity Differentiation (XLogP3) vs. Prototypical Anti-Tubercular Arylamine Analog
The target compound possesses a computed XLogP3 of 5.3, a measure of lipophilicity that is substantially higher than that of the lead anti-tubercular 2-aminothiazole comparator N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (compound 1 in Girardini et al. 2024), which lacks the extended naphthalen-2-ylacetyl lipophilic motif [1][2]. The comparator compound carries a dichlorophenyl substituent (ClogP approximately 3.5–4.0) and has been noted to suffer from suboptimal drug-likeness, including toxicity concerns [2]. The +1.3–1.8 log unit increase in XLogP3 for the target compound is a double-edged sword: it may enhance passive membrane permeability and CNS penetration potential but also demands careful solubility and metabolic stability profiling [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (compound 1); estimated ClogP ~3.5–4.0 (dichlorophenyl series) |
| Quantified Difference | ΔXLogP3 ≈ +1.3 to +1.8 log units (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) vs. estimated ClogP for comparator core scaffold |
Why This Matters
Higher lipophilicity can improve membrane permeability, a critical parameter when selecting a compound for intracellular or CNS targets, but requires parallel assessment of solubility and off-target promiscuity.
- [1] PubChem. Compound Summary for CID 16849301. https://pubchem.ncbi.nlm.nih.gov/compound/16849301 (accessed 2026-04-29). View Source
- [2] Girardini, M. et al. Med. Chem. Res. 2024, 33, 518–531. View Source
